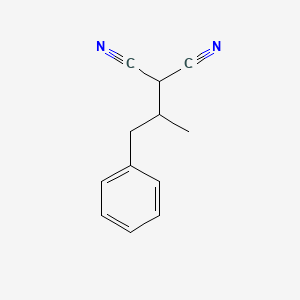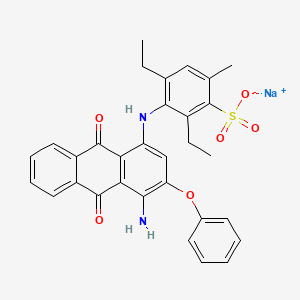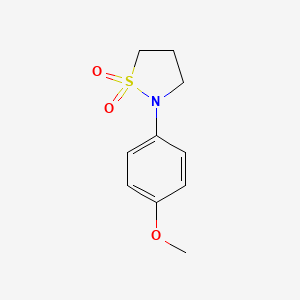
6-(Benzyloxy)hexane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Benzyloxy)hexane-1,2-diol is an organic compound characterized by a benzyl ether group attached to a hexane chain with two hydroxyl groups at the first and second positions
Synthetic Routes and Reaction Conditions:
Hydroxylation of Alkenes: One common method for preparing 1,2-diols involves the hydroxylation of alkenes using osmium tetroxide (OsO4) or potassium permanganate (KMnO4) as oxidizing agents.
Hydrolysis of Epoxides: Another method involves the hydrolysis of epoxides, which can be achieved under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound may involve the reduction of dicarbonyl compounds or the selective O-alkylation of benzene-1,3-diol .
Types of Reactions:
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminium hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, facilitated by the resonance stabilization of the benzyl group.
Common Reagents and Conditions:
Oxidation: NBS, pyridinium chlorochromate (PCC)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Alkyl halides, Lewis acids
Major Products:
Oxidation: Formation of benzylic alcohols or carboxylic acids
Reduction: Formation of primary or secondary alcohols
Substitution: Formation of substituted benzyl derivatives
Scientific Research Applications
6-(Benzyloxy)hexane-1,2-diol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Benzyloxy)hexane-1,2-diol involves its interaction with molecular targets through its hydroxyl and benzyl ether groups. These functional groups can participate in hydrogen bonding, nucleophilic attacks, and other interactions that influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
1,6-Hexanediol: Similar in structure but lacks the benzyl ether group.
Benzyl Alcohol: Contains a benzyl group but lacks the hexane chain and additional hydroxyl group.
Phenylmethanol: Similar to benzyl alcohol but with a different structural arrangement.
Uniqueness: 6-(Benzyloxy)hexane-1,2-diol is unique due to the presence of both a benzyl ether group and two hydroxyl groups on a hexane chain. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Properties
CAS No. |
71998-68-0 |
|---|---|
Molecular Formula |
C13H20O3 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
6-phenylmethoxyhexane-1,2-diol |
InChI |
InChI=1S/C13H20O3/c14-10-13(15)8-4-5-9-16-11-12-6-2-1-3-7-12/h1-3,6-7,13-15H,4-5,8-11H2 |
InChI Key |
CHPDMWMDELVDCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCCCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



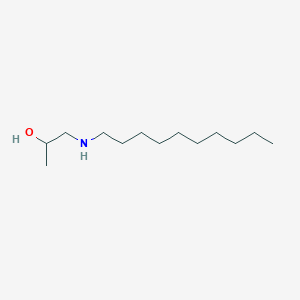
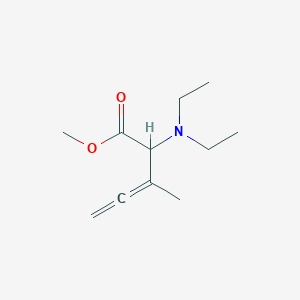
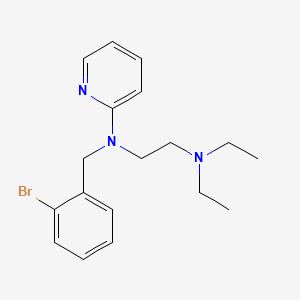
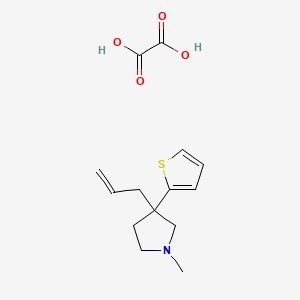
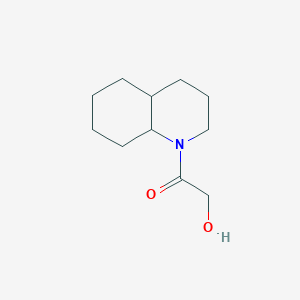
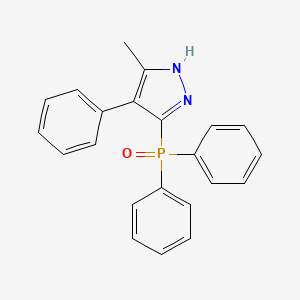
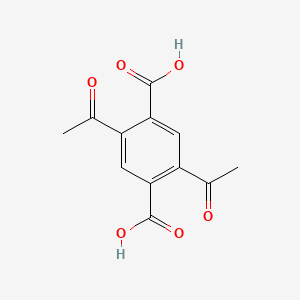
![2-(dimethylamino)-N-[3-[[2-(dimethylamino)acetyl]amino]propyl]acetamide](/img/structure/B14466114.png)
